3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4/c1-13-11-15(8-9-19(13)27(30)31)21(28)25-16-5-3-6-17(12-16)26-14(2)24-20-18(22(26)29)7-4-10-23-20/h3-12H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIUKEFBXUHQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl with 3-aminophenyl-4-nitrobenzamide under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanesulfonic acid in methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
Modifications on the Phenyl Linker
Core Scaffold Analogues
Compounds with alternative heterocyclic cores but similar functional groups:
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Features a pyrazolo[3,4-d]pyrimidine core fused with a chromene system. However, the larger core may reduce solubility compared to the target compound .
Biological Activity
3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial activities. The structural features of this compound suggest multiple biological activities, which are explored in this article.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₄ |
| Molecular Weight | 354.36 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes, including:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis. Inhibition of DHFR leads to reduced DNA synthesis and cell proliferation, making it a target for cancer therapy .
- Poly(ADP-ribose) Polymerase (PARP) : The compound may also affect PARP activity, which is involved in DNA repair mechanisms .
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of pyrido[2,3-d]pyrimidines have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that certain analogs demonstrated IC50 values in the low micromolar range against human tumor cells .
Antimicrobial Activity
The compound's nitro group is known for its role in antimicrobial activity. Compounds with nitro functionalities often exhibit potent activity against bacterial strains, including Mycobacterium tuberculosis . The mechanism typically involves the reduction of the nitro group to form reactive intermediates that damage bacterial DNA.
Case Studies and Research Findings
-
Antitumor Efficacy Study :
- A study evaluated the cytotoxic effects of various pyrido[2,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that modifications at the 4-position significantly enhanced antitumor activity compared to non-modified analogs .
- Table 1 summarizes the IC50 values of selected derivatives.
Compound IC50 (µM) 2-methyl-N-(4-nitrophenyl) 5.0 3-methyl-N-(3-fluorophenyl) 7.5 3-methyl-N-(3-{2-methyl-4-oxo...} 3.0 -
Antimicrobial Activity Assessment :
Bacterial Strain MIC (µg/mL) Mycobacterium tuberculosis 1.0 Staphylococcus aureus 0.5 Escherichia coli 2.0
Q & A
Basic: How can researchers optimize the synthetic pathway for this compound?
Methodological Answer:
The synthesis of structurally analogous pyrido[2,3-d]pyrimidinone derivatives typically involves multi-step reactions, including:
- Step 1 : Condensation of pyrimidine precursors with substituted phenylacetamides under basic conditions (e.g., potassium carbonate in ethanol or DMF) to form the heterocyclic core .
- Step 2 : Nitration at the para-position of the benzamide moiety using nitric acid/sulfuric acid mixtures, with temperature control (<5°C) to avoid over-nitration .
- Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
Optimization Tips : Use statistical experimental design (e.g., factorial design) to assess variables like solvent polarity, reaction time, and catalyst loading, reducing trial-and-error approaches .
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., methyl groups at pyrido[2,3-d]pyrimidinone C-2 and benzamide C-3) and nitro group orientation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching C24H20N4O4) .
- HPLC-PDA : Assess purity (>95%) and detect trace byproducts .
Basic: How to identify potential biological targets for this compound?
Methodological Answer:
- In Vitro Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrido[2,3-d]pyrimidinone kinase inhibitors .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to ATP-binding pockets in cancer-related kinases .
Advanced: How can computational modeling improve understanding of target interactions?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions influencing binding .
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to study conformational stability in solvated kinase domains, focusing on hydrogen bonding with the nitro group .
Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Substituent Variation : Compare analogs with methyl (electron-donating) vs. nitro (electron-withdrawing) groups at benzamide C-4 to assess potency shifts .
- Bioisosteric Replacement : Replace pyrido[2,3-d]pyrimidinone with thieno[3,2-d]pyrimidinone to evaluate heterocycle flexibility .
- Data Correlation : Use IC50 values from kinase assays and LogP measurements to build QSAR models .
Advanced: How to address stability issues under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via LC-MS .
- pH-Dependent Solubility : Test solubility in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids using shake-flask methods .
- Light Sensitivity : Store in amber vials and assess photodegradation under UV/Vis exposure .
Advanced: How to resolve conflicting bioactivity data across studies?
Methodological Answer:
- Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization (FP) and radiometric assays .
- Impurity Analysis : Check for trace intermediates (e.g., unreacted nitro precursors) via HPLC-MS .
- Cell Permeability : Use Caco-2 monolayers to rule out false negatives due to poor absorption .
Advanced: What methods evaluate metabolic pathways and detoxification?
Methodological Answer:
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH, identifying metabolites via LC-QTOF .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Advanced: How to assess enantiomeric purity in chiral derivatives?
Methodological Answer:
- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD data .
Advanced: How to design experiments for conflicting solubility data?
Methodological Answer:
- Co-Solvent Screening : Test solubility in PEG-400, DMSO, and cyclodextrin complexes using phase-solubility diagrams .
- Solid Dispersion : Prepare with poloxamer 407 via hot-melt extrusion and characterize by XRD to assess amorphous state formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
